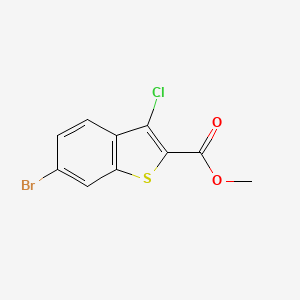

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate”, there are general methods for synthesizing benzothiophenes. For instance, one method involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .科学的研究の応用

Synthesis and Electrochemical Reduction

- The electrochemical behavior of similar methyl benzothiophene carboxylates has been investigated, demonstrating their potential in the synthesis of reduced heterocyclic compounds. These studies highlight the reduction mechanisms and the formation of blocking films on electrodes, which is a crucial consideration in electrochemical reactions (Rejňák et al., 2004).

Substitution Reactions

- Research on derivatives with substituents in the thiophen ring has shown that these compounds undergo various substitution reactions, including bromination and acetylation. These findings are vital for the functionalization of benzothiophene derivatives for further application in organic synthesis (Chapman et al., 1971).

Cyclization and Functionalization

- The synthesis and properties of related thiopyran compounds have been explored, demonstrating the utility of cyclization reactions in creating structurally complex molecules from simpler benzothiophene derivatives. These synthetic routes provide access to novel compounds with potential applications in medicinal chemistry and material science (Scrowston & Shaw, 1976).

Molecular Tools Development

- Efficient bromocyclization processes have been developed to synthesize polyhalogenated benzothiophenes, serving as platforms for further arylations and functionalizations. These methodologies enable the rapid access to a library of 2,3-disubstituted benzothiophenes, showcasing the versatility of benzothiophene derivatives in the creation of molecular tools for research and development (Zhao et al., 2017).

Antitumoral Activity Evaluation

- Novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones have been synthesized and evaluated for their antitumoral activity. This research underscores the potential of benzothiophene derivatives in the development of new anticancer agents, demonstrating the importance of structural modification and functionalization in enhancing biological activity (Queiroz et al., 2009).

将来の方向性

The future directions for research on “Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate” could include further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry and material science. Given the therapeutic properties of benzothiophenes, this compound could also be investigated for potential pharmacological activity .

作用機序

Target of Action

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is a benzothiophene derivative . Benzothiophene compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been developed and utilized as anticancer agents . .

Mode of Action

Benzothiophene derivatives, in general, have been shown to interact with various biological targets leading to changes in cellular processes .

Biochemical Pathways

Benzothiophene derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzothiophene derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

特性

IUPAC Name |

methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUQXEWEHZPEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{[(phenylcarbamoyl)amino]methanethioyl}benzamide](/img/structure/B2815803.png)

![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2815806.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone](/img/structure/B2815807.png)

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815808.png)

![2-{3-Amino-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B2815809.png)

![2-[(3,5-Dichloroanilino)methyl]benzenol](/img/structure/B2815812.png)

![(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2815817.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)

![N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2815819.png)